2-Ethylbenzo[b]thiophene
Overview
Description
2-Ethylbenzo[b]thiophene is an organic compound with the molecular formula C₁₀H₁₀S. It is a derivative of benzo[b]thiophene, where an ethyl group is attached to the second carbon of the thiophene ring. This compound is known for its applications in organic synthesis and its presence in various industrial processes .
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways . They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other thiophene-based compounds .
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs have been found to exhibit a variety of biological effects
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Ethylbenzo[b]thiophene on these processes have not been reported.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the alkylation of benzo[b]thiophene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are favored for their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the ethyl group.
2-Methylbenzo[b]thiophene: A similar compound with a methyl group instead of an ethyl group.
3-Ethylbenzo[b]thiophene: An isomer with the ethyl group attached to the third carbon of the thiophene ring.
Uniqueness: 2-Ethylbenzo[b]thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the second position enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABUGUCYZQMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the fragmentation pattern of 2-ethylbenzo[b]thiophene under electron-impact mass spectrometry?
A1: The fragmentation pattern of the [M-H]+ ions of this compound observed in mass spectrometry closely resembles that of related phosphorin derivatives like 2-phosphanaphthalene. [] This similarity, along with other spectral data, suggests that these phosphorin derivatives, despite containing a phosphorus atom, exhibit aromatic behavior under electron-impact conditions, similar to their carbon and nitrogen analogues. [] This understanding is crucial for the structural characterization and analysis of such compounds.
Q2: How does the presence of this compound units influence the properties of diarylethenes?
A2: While the provided research doesn't directly investigate this compound in the context of diarylethenes, it highlights the impact of structural modifications on these photoswitchable molecules. [] The research focuses on diarylethenes incorporating oxidized 2-alkylbenzothiophen-3-yl units, demonstrating how asymmetry and "push-pull" substituents can significantly affect their photochemical properties, including fluorescence, photoswitching efficiency, and fatigue resistance. [] Although the specific influence of a 2-ethyl group isn't discussed, this study underscores the importance of understanding structure-property relationships in designing diarylethenes for various applications.
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